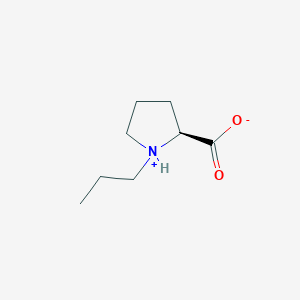

L-Proline, 1-propyl-

Vue d'ensemble

Description

L-Proline, 1-propyl-: is a derivative of the naturally occurring amino acid L-proline. It is characterized by the substitution of a propyl group at the nitrogen atom of the pyrrolidine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-propyl- typically involves the alkylation of L-proline. One common method is the reaction of L-proline with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of L-Proline, 1-propyl- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Analyse Des Réactions Chimiques

Types of Reactions: L-Proline, 1-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.

Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products Formed:

Oxidation: Propyl ketones or carboxylic acids.

Reduction: Parent amine or other reduced derivatives.

Substitution: Various alkylated or functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-Parasitic Drug Development

One notable application of L-proline derivatives, including L-Proline, 1-propyl-, is in the development of anti-parasitic drugs. A study highlighted the potential of targeting L-proline uptake as a strategy against Trypanosoma cruzi, the causative agent of Chagas disease. Researchers developed novel inhibitors that block proline transporters, demonstrating significant antiproliferative activity against T. cruzi epimastigotes. This approach opens new avenues for antiparasitic drug development by inhibiting proline uptake, which is crucial for the parasite's survival and virulence .

Organic Synthesis Applications

Organocatalysis

L-Proline serves as a versatile organocatalyst in various organic reactions due to its bifunctional nature. It can act as both a Lewis base and a Brønsted acid catalyst, facilitating asymmetric syntheses. Key reactions catalyzed by L-proline include:

- Aldol Condensation

- Mannich Reaction

- Michael Addition

- Knoevenagel Condensation

- Ullmann Reactions

These reactions are essential for synthesizing complex organic molecules and heterocycles, which are prevalent in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Heterocycles

In one study, L-proline derivatives were used to synthesize various heterocyclic compounds such as coumarins and quinoxalines through multi-component reactions. These compounds are vital due to their biological activities and roles in drug development .

Biochemical Research Applications

Cellular Metabolism Studies

L-Proline analogues, including L-Proline, 1-propyl-, are valuable tools in biochemical research for studying cellular metabolism and macromolecule synthesis regulation. They have been employed to investigate metabolic pathways and their implications in health and disease .

Enzyme Mimicry

L-Proline has also been explored as an enzyme mimic in asymmetric synthesis. Its ability to catalyze various reactions enantioselectively demonstrates its potential as a substitute for natural enzymes in synthetic chemistry .

Material Science Applications

Nanostructure Stabilization

Research indicates that poly(L-proline) can stabilize polypeptide nanostructures through its helical motifs. This property is crucial for developing biomaterials with specific structural characteristics for applications in drug delivery and tissue engineering .

Mécanisme D'action

The mechanism of action of L-Proline, 1-propyl- involves its interaction with specific molecular targets and pathways. It can act as a catalyst in various biochemical reactions, influencing protein folding and stability. The propyl group modification enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

L-Proline: The parent compound without the propyl group.

L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.

Trans-4-hydroxy-L-proline: A major component of mammalian collagen.

Uniqueness: L-Proline, 1-propyl- is unique due to its propyl group substitution, which imparts distinct chemical and biological properties. This modification enhances its utility in various applications, making it a valuable compound in research and industry.

Activité Biologique

L-Proline, 1-propyl- is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in various fields.

Overview of L-Proline

L-Proline is a non-essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. It is synthesized in the body from glutamate and serves as a precursor for various bioactive compounds. The derivative 1-propyl-L-proline introduces an alkyl side chain, which may influence its biological properties.

Research indicates that L-Proline and its derivatives can interact with various biological systems:

- Adenylation Enzymes : Studies have shown that L-proline derivatives can be substrates for adenylation domains in biosynthetic pathways. For instance, the enzyme LmbC has been characterized to activate L-proline and its derivatives, which are integral to the biosynthesis of lincosamides .

- Transport Mechanisms : The uptake of L-proline by Trypanosoma cruzi, the causative agent of Chagas disease, is critical for its metabolism and survival. Inhibitors targeting proline transport have been developed to combat this pathogen .

2. Toxicity and Safety

L-Proline has been assessed for safety in various studies:

- Acute Toxicity : An LD50 of greater than 5110 mg/kg was reported in rats, indicating a low acute toxicity profile .

- Chronic Exposure : Long-term studies have shown no significant adverse effects at doses up to 500 mg/kg body weight per day in animal models .

1. Chagas Disease Treatment

A study focused on targeting L-proline uptake in T. cruzi demonstrated that novel inhibitors could effectively block proline transport, leading to reduced parasite viability. This approach highlights the potential of L-proline derivatives as therapeutic agents against parasitic infections .

2. Neonicotinoid Synthesis

Research has explored the synthesis of neonicotinoid analogs derived from L-proline, which exhibited insecticidal properties against pests like Xyleborus affinis. This illustrates the versatility of L-proline as a scaffold for developing new agrochemicals .

Kinetic Parameters of LmbC and CcbC Enzymes

The following table summarizes the kinetic parameters for enzymes involved in the activation of L-proline derivatives:

| Protein | Substrate | (mM) | (min) | (mMmin) |

|---|---|---|---|---|

| CcbC | L-Proline | 0.5 ± 0.03 | 45 ± 0.9 | 91.7 |

| LmbC | L-Proline | 470 ± 60 | 20 ± 1 | 0.043 |

| LmbC | BuPL | 0.118 ± 0.008 | 42 ± 0.8 | 359 |

This table indicates that CcbC has a higher catalytic efficiency for L-proline compared to LmbC, which shows broader substrate specificity but lower efficiency for its natural substrate.

Propriétés

IUPAC Name |

(2S)-1-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXLHZVPLXEUPP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.